molecular formula C16H15N5O3S B13056693 N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide

N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide

Cat. No.: B13056693
M. Wt: 357.4 g/mol
InChI Key: ZADDVDIVLGAXMP-UHFFFAOYSA-N
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Description

N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide is a complex organic compound that features a triazole ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the triazole ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide is unique due to its combination of a triazole ring, phenyl group, and benzenesulfonamide moiety, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide

InChI

InChI=1S/C16H15N5O3S/c17-15(20-25(22,23)14-9-5-2-6-10-14)11-24-16-18-12-21(19-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,17,20)

InChI Key

ZADDVDIVLGAXMP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/S(=O)(=O)C3=CC=CC=C3)/N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NS(=O)(=O)C3=CC=CC=C3)N

Origin of Product

United States

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